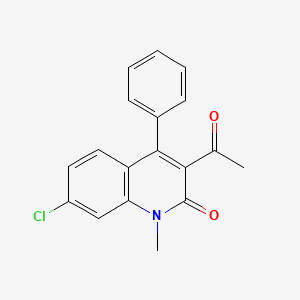![molecular formula C26H26N4O4 B15109802 1-Benzimidazolyl-3-[4-(3-benzimidazolyl-2-hydroxypropoxy)phenoxy]propan-2-ol](/img/structure/B15109802.png)
1-Benzimidazolyl-3-[4-(3-benzimidazolyl-2-hydroxypropoxy)phenoxy]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzimidazolyl-3-[4-(3-benzimidazolyl-2-hydroxypropoxy)phenoxy]propan-2-ol is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties
Méthodes De Préparation
The synthesis of 1-Benzimidazolyl-3-[4-(3-benzimidazolyl-2-hydroxypropoxy)phenoxy]propan-2-ol typically involves multiple steps. One common method involves the condensation of ortho-phenylenediamine with benzaldehydes using sodium metabisulphite as an oxidation agent . The reaction is carried out under mild conditions in a mixture of solvents, followed by purification using hexane and water. The structure of the obtained compound is confirmed using techniques such as FTIR, NMR, and HRMS .
Industrial production methods may involve similar synthetic routes but are optimized for higher yields and efficiency. These methods often include the use of continuous flow reactors and automated purification systems to scale up the production process.
Analyse Des Réactions Chimiques
1-Benzimidazolyl-3-[4-(3-benzimidazolyl-2-hydroxypropoxy)phenoxy]propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like sodium metabisulphite, reducing agents such as hydrazine hydrate, and various nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized using agents like sodium metabisulphite, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions typically involve hydrazine hydrate, converting benzimidazole derivatives into hydrazones.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the benzimidazole ring, enhancing its biological activity.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with enhanced antioxidant properties .
Applications De Recherche Scientifique
1-Benzimidazolyl-3-[4-(3-benzimidazolyl-2-hydroxypropoxy)phenoxy]propan-2-ol has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Benzimidazolyl-3-[4-(3-benzimidazolyl-2-hydroxypropoxy)phenoxy]propan-2-ol involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit the function of microtubules, which are essential for cell division . This inhibition disrupts the cell cycle, leading to cell death, making these compounds effective anticancer agents.
Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems . This activity is mediated through various pathways, including hydrogen atom transfer (HAT) and single-electron transfer (SET) mechanisms .
Comparaison Avec Des Composés Similaires
1-Benzimidazolyl-3-[4-(3-benzimidazolyl-2-hydroxypropoxy)phenoxy]propan-2-ol can be compared with other benzimidazole derivatives, such as:
2-Phenylbenzimidazole: Known for its anticancer activity, particularly against lung and prostate cancer cell lines.
Benzimidazole-2-yl hydrazones: Exhibits combined antiparasitic and antioxidant activity.
Benzimidazole tethered 3,4-dihydro-2H-benzo[e][1,3]oxazine analogues: Studied for their anticancer properties.
The uniqueness of this compound lies in its dual benzimidazole moieties, which may enhance its biological activity and therapeutic potential compared to other similar compounds.
Propriétés
Formule moléculaire |
C26H26N4O4 |
|---|---|
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
1-(benzimidazol-1-yl)-3-[4-[3-(benzimidazol-1-yl)-2-hydroxypropoxy]phenoxy]propan-2-ol |
InChI |
InChI=1S/C26H26N4O4/c31-19(13-29-17-27-23-5-1-3-7-25(23)29)15-33-21-9-11-22(12-10-21)34-16-20(32)14-30-18-28-24-6-2-4-8-26(24)30/h1-12,17-20,31-32H,13-16H2 |
Clé InChI |
PHYMSPFAEXVBGS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=CN2CC(COC3=CC=C(C=C3)OCC(CN4C=NC5=CC=CC=C54)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxy-N-{(5Z)-5-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B15109724.png)
![Ethyl 6-(3-fluoro-4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B15109727.png)
![N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-chlorophenyl)acetamide](/img/structure/B15109731.png)
![2-(4-fluorophenyl)-N-[(2E)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B15109757.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B15109762.png)

![N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide](/img/structure/B15109774.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B15109782.png)
![5-Tert-butyl-7-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B15109784.png)
![Propanoic acid, 2-[(4-chlorophenyl)thio]-, methyl ester](/img/structure/B15109792.png)
![1-(4,6-Dimethylpyrimidin-2-yl)-3-methyl-4-[(3-methylphenyl)methyl]pyrazol-5-ol](/img/structure/B15109808.png)

![(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-chloro-4-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B15109828.png)
![3-[(4-bromobenzyl)sulfanyl]-5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole](/img/structure/B15109835.png)
